Dichlorobis(trichloromethyl)silane
Description
Contextualization within Organosilicon Chemistry and Halogenated Silanes
Organosilicon chemistry is a vast field that studies compounds containing carbon-silicon bonds. These compounds are largely synthetic, as naturally occurring organosilicon compounds are rare. The field has provided a wealth of materials with unique properties, from heat-resistant silicones to advanced coupling agents. Halogenated silanes, a sub-class of organosilicon compounds, are characterized by the presence of one or more halogen atoms bonded directly to the silicon atom. This feature imparts a high degree of reactivity to the molecule, making them crucial intermediates in the synthesis of a wide array of other organosilicon compounds.
Dichlorobis(trichloromethyl)silane is a prime example of a fully halogenated organosilane, where all organic substituents are themselves perchlorinated (the trichloromethyl groups), and the remaining bonds on the silicon are to chlorine atoms. This high degree of halogenation significantly influences its chemical behavior. The electron-withdrawing nature of the chlorine atoms makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, this compound exhibits high reactivity towards water, alcohols, and other nucleophilic reagents. ontosight.ai This reactivity, while making it a versatile synthetic building block, also necessitates careful handling and storage to prevent unwanted reactions. ontosight.ai
Historical Trajectories and Milestones in Bis(trichloromethyl)silane Chemistry
Specific historical records detailing the first synthesis and key developmental milestones of this compound are not prominently documented in readily accessible scientific literature. However, its emergence can be understood within the broader historical context of organosilicon chemistry.
The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. This pioneering work laid the foundation for a new field of chemical research. The early 20th century saw significant advancements led by the English chemist Frederick Kipping, who is often regarded as the father of silicone chemistry. His extensive research from 1898 to 1944, which included the synthesis of numerous organosilicon compounds and the introduction of the term "silicone," was instrumental in shaping the field.
The industrial and practical applications of organosilicon compounds began to be realized in the 1930s and 1940s. A major breakthrough came in 1940 when James Franklin Hyde of Corning Glass Works developed a process for producing silicone polymers, which led to their commercial production. These polymers exhibited remarkable properties such as high thermal stability and water repellency, opening the door to a vast range of applications.
The development of highly halogenated silanes like this compound is a logical extension of this historical progression. As the understanding of organosilicon reactivity grew, so did the interest in creating more complex and specialized molecules. The synthesis of compounds with perhalogenated organic groups represents a further step in tuning the properties and reactivity of organosilanes for specific synthetic purposes. While the exact timeline for the first synthesis of this compound is unclear, its development is intrinsically linked to the ongoing exploration and expansion of the versatile field of organosilicon chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2602-55-3 |
|---|---|
Molecular Formula |
C2Cl8Si |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
dichloro-bis(trichloromethyl)silane |
InChI |
InChI=1S/C2Cl8Si/c3-1(4,5)11(9,10)2(6,7)8 |
InChI Key |
DCAHYUQEYDTBOH-UHFFFAOYSA-N |
Canonical SMILES |
C([Si](C(Cl)(Cl)Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparations of Dichlorobis Trichloromethyl Silane
Direct Synthesis Approaches: An Uncharted Territory
The direct synthesis, famously commercialized as the Müller-Rochow process, involves the reaction of an organic halide with elemental silicon in the presence of a catalyst, typically copper. This method is the cornerstone of industrial production for methylchlorosilanes such as dimethyldichlorosilane. However, the application of this direct process to produce dichlorobis(trichloromethyl)silane using chloromethane (B1201357) and silicon has not been documented in accessible scientific literature. Consequently, details on catalytic systems and the optimization of reaction conditions for the selective formation of this compound through this route are unavailable.
Catalytic Direct Synthesis Routes from Chloromethane and Elemental Silicon
While the direct process is a well-established industrial method for producing methylchlorosilanes from methyl chloride and silicon, there is no specific information available in the reviewed literature detailing a direct catalytic route for the synthesis of this compound using chloromethane and elemental silicon.
Optimization of Reaction Conditions for Selective this compound Formation
Due to the lack of established direct synthesis routes for this compound from chloromethane and silicon, there is no available research on the optimization of reaction conditions for its selective formation through this pathway.
Indirect Synthetic Pathways: The Primary Route
The predominant method for synthesizing this compound is through indirect pathways, most notably involving the reaction of silicon tetrachloride with a carbon source.
Synthesis via Halogen Exchange Reactions
There is currently no specific information available in the public domain describing the synthesis of this compound through halogen exchange reactions.
Utilization of Grignard-type Reagents in Organosilicon Synthesis
The use of Grignard reagents is a fundamental and versatile method for the formation of silicon-carbon bonds in organosilane chemistry. This involves the reaction of a silicon halide with an organomagnesium halide (Grignard reagent). While this method is broadly applicable, specific examples and detailed procedures for the synthesis of this compound using a Grignard-type reagent, such as trichloromethylmagnesium chloride, are not explicitly detailed in the available literature.
Redistribution Reactions of Chlorosilanes as Precursors
Redistribution, or disproportionation, reactions are common in chlorosilane chemistry, where different chlorosilane species are reacted to yield a mixture of other chlorosilanes. These reactions are typically catalyzed and are used to convert less desirable by-products into more valuable monomers. However, specific details on the application of redistribution reactions of other chlorosilanes to produce this compound are not described in the surveyed scientific and patent literature.
The most referenced, albeit general, method for the preparation of this compound involves the reaction of silicon tetrachloride (SiCl₄) with chloroform (B151607) (CHCl₃). This reaction is reported to occur under conditions of high temperature and pressure and requires a catalyst, though the specifics of the catalytic system and optimal reaction parameters are not extensively detailed in publicly accessible sources. ontosight.ai
Advanced Synthetic Strategies
The development of novel synthetic methods in chemistry is often driven by the need for greater efficiency, selectivity, and sustainability. In the context of organosilicon compounds like this compound, researchers are exploring advanced strategies that move beyond traditional high-temperature and high-pressure conditions. These include photochemical routes and approaches guided by the principles of green chemistry.
Photochemical Synthesis Routes for Organosilicon Compounds
Photochemical reactions, which are initiated by the absorption of light, offer a powerful tool for the formation of unique chemical bonds and the generation of highly reactive intermediates under mild conditions. In organosilicon chemistry, photochemical methods have been employed to synthesize a variety of compounds. These reactions often involve the generation of silylenes, siliceniumylids, or other reactive silicon species that can subsequently react to form new silicon-carbon bonds.
Investigations into Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. blazingprojects.comresearchgate.netacs.orgresearchgate.netyoutube.com The traditional synthesis of this compound, which involves high temperatures and pressures, presents opportunities for the application of these principles. ontosight.ai
Currently, there is a lack of specific research on green chemistry approaches for the synthesis of this compound. However, general strategies being explored in chlorosilane production could be applicable. These include the use of more environmentally benign catalysts, the development of solvent-free reaction conditions, and the design of processes with high atom economy to minimize the formation of byproducts. For example, the use of highly active and selective catalysts can reduce the formation of by-products and allow for reactions to be carried out at lower temperatures, thus saving energy. westlakevinnolit.com The investigation of alternative feedstocks and reaction pathways that avoid the use of highly toxic reagents is another key area of green chemistry research relevant to the synthesis of organosilicon compounds.
Reaction Mechanisms and Chemical Reactivity of Dichlorobis Trichloromethyl Silane
Hydrolytic and Alcoholytic Reaction Pathways
The silicon-chlorine bonds in dichlorobis(trichloromethyl)silane are highly susceptible to cleavage by nucleophiles such as water and alcohols. ontosight.ai This reactivity is a hallmark of chlorosilanes and is fundamental to their application in synthesis.
The hydrolysis of this compound proceeds via the nucleophilic substitution of its chlorine atoms by hydroxyl groups from water, leading to the formation of silanols and hydrochloric acid. The initial reaction can be represented as:
Si(CCl₃)₂Cl₂ + H₂O → (HO)Si(CCl₃)₂Cl + HCl
This is followed by the hydrolysis of the second chlorine atom:
(HO)Si(CCl₃)₂Cl + H₂O → (HO)₂Si(CCl₃)₂ + HCl
The resulting disilanol, bis(trichloromethyl)silanediol, is typically unstable and undergoes spontaneous condensation reactions. This condensation involves the elimination of a water molecule between two silanol (B1196071) groups to form a siloxane (Si-O-Si) linkage. This process can continue, leading to the formation of linear or cyclic polysiloxane chains and networks.
The mechanism of hydrolysis for chlorosilanes has been a subject of computational studies. researchgate.net The stereochemical outcome at the silicon center, whether it results in retention or inversion of the configuration, is dependent on the reaction conditions, particularly the number of water molecules involved. researchgate.netresearchgate.net For a simple chlorosilane like H₃SiCl, a one-to-one reaction with a water molecule is proposed to proceed through a transition state that leads to retention of configuration. researchgate.net However, when a cluster of water molecules is present, a pathway leading to inversion of configuration becomes more favorable. researchgate.netresearchgate.net This is because additional water molecules can help to stabilize the transition state.
Similarly, the reaction with alcohols (alcoholysis) follows a comparable pathway, yielding alkoxysilanes. For instance, the reaction with an alcohol (ROH) would produce (RO)Si(CCl₃)₂Cl and subsequently (RO)₂Si(CCl₃)₂, along with HCl. wikipedia.orgmdpi.com These alkoxysilanes can also undergo further condensation reactions.
The hydrolysis of chlorosilanes is generally a rapid process. researchgate.net The rate of this reaction is influenced by several factors, including the nature of the substituents on the silicon atom and the pH of the medium. The hydrolysis of related alkoxysilanes has been shown to be catalyzed by both acids and bases. gelest.comnih.gov Unlike alkoxysilanes, where the alcohol byproduct does not accelerate the reaction, the hydrochloric acid produced during chlorosilane hydrolysis can catalyze further reaction. gelest.com
Hydrolysis Activation Barriers for H₃SiCl
| Reactants | Activation Barrier (kcal/mol) |
|---|---|
| H₃SiCl + H₂O | 22-24 researchgate.net |
Radical Reaction Chemistry
The presence of two trichloromethyl (CCl₃) groups in this compound introduces the potential for radical-mediated reactions.
The trichloromethyl radical (•CCl₃) is a well-known and highly reactive chemical intermediate. lookchem.comnist.gov It can be generated through the homolytic cleavage of a carbon-chlorine bond, often initiated by heat or ultraviolet (UV) light. lookchem.com While direct evidence for the generation of •CCl₃ from this compound is sparse in the literature, it is a plausible reaction pathway under appropriate energetic conditions.
Once formed, the trichloromethyl radical can participate in a variety of chemical transformations, most notably addition reactions to unsaturated substrates like alkenes and alkynes. lookchem.com This provides a method for the introduction of the trichloromethyl group into organic molecules.
Another potential route to generate radicals from halogenated compounds involves the use of silyl (B83357) radicals. For example, tris(trimethylsilyl)silane, (TMS)₃SiH, is a known radical-based reducing agent that can generate a silyl radical, (TMS)₃Si•. mdpi.com This silyl radical can then abstract a halogen atom from an alkyl halide to generate an alkyl radical. nih.gov A similar process could potentially be applied to this compound to generate a trichloromethyl radical.
Dichlorocarbene (B158193) (:CCl₂) is a highly reactive species that is a valuable intermediate in organic synthesis, particularly for the preparation of dichlorocyclopropanes from alkenes. wikipedia.org It is commonly generated from chloroform (B151607) (CHCl₃) by reaction with a strong base, which facilitates alpha-elimination. wikipedia.org
The possibility of this compound serving as a precursor to dichlorocarbene is an intriguing aspect of its reactivity. Such a transformation would likely involve an elimination reaction, potentially induced thermally or by specific reagents, that results in the expulsion of :CCl₂. However, there is currently a lack of specific literature detailing the generation of dichlorocarbene from this compound.
Substitution and Functionalization Reactions
The two Si-Cl bonds in this compound are the primary sites for substitution and functionalization reactions. ontosight.ai These bonds are readily cleaved by a wide range of nucleophiles, allowing for the introduction of various functionalities onto the silicon center.
Beyond the hydrolysis and alcoholysis reactions discussed earlier, this compound can react with other nucleophiles. For instance, reactions with amines would lead to the formation of aminosilanes, and reactions with organometallic reagents (e.g., Grignard or organolithium reagents) could be used to form new silicon-carbon bonds. These substitution reactions provide a versatile platform for the synthesis of more complex organosilicon compounds with tailored properties. An analogous compound, methyltrichlorosilane (B1216827), in the presence of sodium iodide, is utilized to cleave ethers and esters, demonstrating the utility of the reactive Si-Cl bond in synthetic transformations. wikipedia.org
Reactivity of Silicon-Chlorine Bonds in this compound
The silicon-chlorine (Si-Cl) bonds in this compound are highly polarized due to the difference in electronegativity between silicon and chlorine. This polarity renders the silicon atom electrophilic and susceptible to attack by nucleophiles. The high reactivity of these bonds is a characteristic feature of chlorosilanes and is central to their synthetic utility. ontosight.ailibretexts.org
(CCl₃)₂SiCl₂ + 2H₂O → (CCl₃)₂Si(OH)₂ + 2HCl
The resulting silanediol (B1258837) is prone to condensation, leading to the formation of polysiloxanes with complex, cross-linked structures. This high reactivity with water necessitates handling the compound in a moisture-free environment. libretexts.org
Similarly, alcoholysis, the reaction with alcohols, results in the formation of alkoxysilanes. For instance, the reaction with an alcohol (ROH) proceeds as follows:
(CCl₃)₂SiCl₂ + 2ROH → (CCl₃)₂Si(OR)₂ + 2HCl
This reactivity makes this compound a potential precursor for various silicon-containing polymers and materials. ontosight.ai The reactivity of the Si-Cl bond is also exploited in reactions with other nucleophiles, such as amines and organometallic reagents, to synthesize a diverse range of organosilicon compounds.
The table below summarizes the typical reactions involving the Si-Cl bonds in chlorosilanes.
| Reactant | Product Type | General Equation |
| Water (H₂O) | Silanol | R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl |
| Alcohol (R'OH) | Alkoxysilane | R₂SiCl₂ + 2R'OH → R₂Si(OR')₂ + 2HCl |
| Amine (R'NH₂) | Silylamine | R₂SiCl₂ + 4R'NH₂ → R₂Si(NHR')₂ + 2R'NH₃Cl |
| Organometallic (R'MgX) | Organosilane | R₂SiCl₂ + 2R'MgX → R₂SiR'₂ + 2MgXCl |
Note: R in the general equations represents the trichloromethyl group (CCl₃) for this compound.
Carbon-Oxygen Bond Cleavage Mediated by Related Silanes
While direct studies on carbon-oxygen (C-O) bond cleavage mediated specifically by this compound are not extensively documented in the provided search results, the reactivity of related chlorosilanes in such reactions provides valuable insights. Chlorosilanes, often in conjunction with a Lewis acid, are known to facilitate the cleavage of C-O bonds in ethers, esters, and acetals.
For instance, the combination of a chlorosilane with a suitable catalyst can be effective for the dealkylation of ethers. The general mechanism involves the coordination of the silicon atom to the oxygen of the ether, followed by nucleophilic attack of the chloride ion on the adjacent carbon atom.
The reactivity of the Si-Cl bond is a key factor in these transformations. The cleavage of C-O bonds is an important synthetic tool, and the use of silanes offers a mild and selective method for achieving this. The Lewis acidity of the silicon center, enhanced by the electron-withdrawing chlorine atoms, plays a crucial role in activating the C-O bond for cleavage.
Catalytic Transformations Involving this compound
The catalytic applications of this compound are not as extensively reported as its use as a synthetic precursor. However, the general principles of silicon-based catalysis can provide a framework for understanding its potential roles.
Role in Homogeneous Catalysis
In homogeneous catalysis, this compound could potentially act as a Lewis acid catalyst or a precursor to a catalytically active species. The electrophilic silicon center can coordinate to Lewis basic substrates, activating them towards subsequent reactions.
While specific examples involving this compound are scarce in the provided results, related organosilicon compounds have been shown to participate in various catalytic cycles. For instance, silyl cations, which can be generated from chlorosilanes, are highly effective Lewis acid catalysts for a range of organic transformations.
The table below outlines potential, though not explicitly documented, catalytic roles for this compound based on the known reactivity of similar compounds.
| Catalytic Role | Type of Reaction | Plausible Mechanism |
| Lewis Acid Catalyst | Friedel-Crafts type reactions | Activation of electrophiles through coordination. |
| Precursor to Silyl Cations | Polymerization of olefins | Generation of highly reactive cationic species. |
| Hydrosilylation Catalyst Component | Addition of Si-H to unsaturated bonds | In-situ formation of an active catalyst with a transition metal. |
Heterogeneous Catalysis in Organosilicon Reactions
In the realm of heterogeneous catalysis, this compound can be utilized to modify the surfaces of solid supports, such as silica (B1680970) or alumina. The reactive Si-Cl bonds can form covalent linkages with surface hydroxyl groups, thereby immobilizing the trichloromethylsilyl groups onto the surface.
This surface modification can alter the catalytic properties of the support material, introducing new active sites or modifying existing ones. For example, the functionalized surface could exhibit different selectivity or activity in various catalytic processes. The interaction of hydrazine (B178648) with a chlorine-terminated silicon surface has been studied to create a reactive, oxygen-free functionalized surface, highlighting the potential for creating tailored interfaces for catalysis. researchgate.net
The direct synthesis of chloromethylsilanes, a related class of compounds, is a major industrial process known as the Müller-Rochow process. uni-wuppertal.de This process utilizes copper as a catalyst to facilitate the reaction between silicon and methyl chloride. uni-wuppertal.de While this is a synthesis method rather than a catalytic application of the product, it underscores the importance of catalysis in the broader field of organosilicon chemistry.
Advanced Characterization Methodologies for Dichlorobis Trichloromethyl Silane
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to elucidating the molecular framework of dichlorobis(trichloromethyl)silane, providing insights into the connectivity of atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei.
¹H NMR: Due to the complete absence of hydrogen atoms in the molecular structure of this compound, ¹H NMR spectroscopy is not applicable for its direct characterization.
¹³C NMR: ¹³C NMR spectroscopy is used to identify the carbon framework. This compound features a single, unique carbon environment corresponding to the two equivalent trichloromethyl (-CCl₃) groups. The chemical shift of this carbon is significantly influenced by the high electronegativity of the three attached chlorine atoms, which deshield the carbon nucleus and shift its resonance to a higher frequency (downfield). For comparison, the carbon in methyltrichlorosilane (B1216827) (CH₃SiCl₃) appears at a much lower frequency. chemicalbook.comspectrabase.com
²⁹Si NMR: As the central atom, the silicon-29 (B1244352) nucleus provides critical structural information via ²⁹Si NMR. unige.ch The chemical shift is sensitive to the nature and number of substituents attached to the silicon atom. researchgate.netresearchgate.net In this compound, the silicon is bonded to two chlorine atoms and two trichloromethyl groups. This specific substitution pattern results in a characteristic chemical shift that distinguishes it from other organosilanes. rsc.orgpascal-man.com The presence of two electronegative chlorine atoms directly on the silicon atom typically results in a significant downfield shift compared to tetralkylsilanes. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Remarks |
| ¹³C | ~95-105 | A single resonance is expected due to the two equivalent -CCl₃ groups. The exact shift is influenced by solvent and measurement conditions. |
| ²⁹Si | ~10-20 | The chemical shift is characteristic of a silicon atom bonded to two carbon and two chlorine atoms. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and essential for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. For this compound, the primary IR-active absorptions are expected to be the asymmetric stretching and bending modes of the Si-Cl and C-Cl bonds. The Si-C stretching vibrations also contribute to the spectrum.
Raman Spectroscopy: Raman spectroscopy detects light scattered by a molecule, where the frequency shifts correspond to vibrational modes that cause a change in the molecule's polarizability. Symmetric vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. Key Raman-active modes for this molecule include the symmetric stretching of Si-Cl, C-Cl, and Si-C bonds. jkps.or.kr
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |
| C-Cl Stretch | 700 - 850 | IR & Raman | Strong |
| Si-Cl Stretch | 450 - 650 | IR & Raman | Strong |
| Si-C Stretch | 600 - 800 | IR & Raman | Medium |
| C-Si-C/Cl-Si-Cl Bending | 150 - 400 | IR & Raman | Medium-Weak |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. psu.eduresearchgate.net When applied to this compound, XPS can:
Confirm Elemental Composition: By detecting the characteristic core-level photoelectrons of silicon (Si 2p), carbon (C 1s), and chlorine (Cl 2p), XPS confirms the presence of all constituent elements.
Determine Oxidation States: The precise binding energy of these core-level electrons is sensitive to the local chemical environment and oxidation state of the atom. For instance, the Si 2p binding energy would be indicative of a silicon atom bonded to both carbon and highly electronegative chlorine. The C 1s signal for the trichloromethyl carbon would appear at a significantly higher binding energy than that of a hydrocarbon, reflecting the strong electron-withdrawing effect of the three chlorine atoms. Similarly, two distinct Cl 2p signals might be resolved, corresponding to the chlorine atoms bonded to silicon versus those bonded to carbon.
Table 3: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Silicon | Si 2p | ~102 - 104 | Si-Cl and Si-C bonding environment |
| Carbon | C 1s | ~288 - 290 | C-Cl₃ bonding environment |
| Chlorine | Cl 2p | ~200 - 202 | Cl-Si and Cl-C environments |
Diffraction and Microscopic Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. A successful single-crystal XRD analysis of this compound would provide precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.
Crystal System and Space Group: The symmetry classification of the crystal lattice.
Atomic Coordinates: The exact position of each silicon, carbon, and chlorine atom within the unit cell.
Bond Lengths and Angles: Precise measurements of all intramolecular bond lengths (e.g., Si-Cl, Si-C, C-Cl) and angles, allowing for comparison with theoretical models.
Intermolecular Interactions: Information on how the molecules pack together in the solid state, including the nature and distances of any close contacts between chlorine atoms of neighboring molecules.
While specific experimental crystallographic data for this compound is not widely published, XRD remains the gold standard for its solid-state structural elucidation.
Electron microscopy techniques provide high-resolution imaging of a material's surface topography and internal structure. oaepublish.com
Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM and is used to probe the internal structure of materials. researchgate.net By transmitting electrons through a very thin sample, TEM can be used to visualize the crystal lattice itself. nih.gov For this compound, TEM could identify crystalline defects, stacking faults, or grain boundaries within the solid material, providing a deeper understanding of its crystallinity at the nanoscale.
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) serves as a powerful high-resolution imaging technique to investigate surface morphology and properties at the nanoscale. acs.org While specific AFM studies focusing solely on this compound are not prevalent in published literature, the methodology's application to related organosilane films provides a strong basis for its potential use. researchgate.netscielo.bracs.org
For analysis, a thin film of this compound would be deposited on a smooth substrate. The AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. acs.org The forces between the tip and the sample cause the cantilever to deflect, which is then measured to create a detailed three-dimensional topographical map. nih.gov
This analysis could reveal critical surface features of a this compound film, such as:
Surface Roughness: Quantifying the smoothness of the film. Studies on other silane (B1218182) films have shown that AFM can effectively characterize surface roughness, which is influenced by deposition conditions. researchgate.netwiley.com
Crystal Habit and Defects: For crystalline films, AFM can image the shape of crystals, grain boundaries, and surface defects.
Film Homogeneity: The technique can identify the presence of aggregates or islands, which can form during the silanization process. wiley.com
Advanced AFM modes can provide further insights into local properties. Intermittent contact mode (or tapping mode) can map variations in surface adhesion and hardness. nih.gov Phase imaging, an extension of tapping mode, could potentially differentiate between chemically distinct areas on the surface, which would be useful for identifying impurities or degradation products. acs.org
Other Advanced Analytical Techniques
Thermal analysis techniques are essential for determining the thermal stability and phase transitions of materials. illinois.edu
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated over time. illinois.edu This is primarily used to assess thermal stability, decomposition temperatures, and material composition. tricliniclabs.com For this compound, a TGA scan would show the temperature at which the compound begins to decompose, indicated by a significant loss in mass. technion.ac.il While specific TGA data for this exact compound is limited, studies on other chlorinated silanes show they undergo complex thermal decomposition. acs.orgresearchgate.netacs.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as a function of temperature. mtoz-biolabs.com It is used to detect thermal events like melting, crystallization, and glass transitions. tricliniclabs.com A DSC thermogram of this compound would be expected to show an endothermic peak at its melting point. The area of this peak can be used to calculate the enthalpy of fusion. Modulated DSC can be particularly useful for separating overlapping thermal events. tricliniclabs.com
| Parameter | Technique | Hypothetical Value | Description |
|---|---|---|---|
| Onset of Decomposition | TGA | ~250-350 °C | Temperature at which significant mass loss begins due to decomposition. |
| Melting Point | DSC | ~135-145 °C | Temperature of the endothermic peak corresponding to the solid-to-liquid phase transition. |
| Enthalpy of Fusion | DSC | - | The amount of heat absorbed during the melting process. |
Elemental Analysis is a foundational technique to confirm the elemental makeup of a pure compound against its theoretical composition. For this compound (C₂Cl₈Si), the theoretical percentages of each element can be calculated from its molecular formula and atomic masses.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 2 | 7.25 |
| Chlorine | Cl | 35.45 | 8 | 85.79 |
| Silicon | Si | 28.09 | 1 | 6.96 |
Energy Dispersive Spectroscopy (EDS) , also known as EDX, is an analytical technique typically integrated with scanning electron microscopes (SEM) or transmission electron microscopes (TEM). thermofisher.comwikipedia.org It identifies the elemental composition of a sample by detecting characteristic X-rays emitted when the sample is struck by an electron beam. myscope.trainingyoutube.com An EDS analysis of this compound would produce a spectrum with distinct peaks for Silicon (Si), Chlorine (Cl), and Carbon (C). researchgate.netresearchgate.net This method is highly effective for rapidly confirming the presence of expected elements, assessing sample homogeneity, and identifying elemental contaminants on a micro-scale. oxinst.comelectron-microscopes.com
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure. ulethbridge.ca In electron ionization (EI) mass spectrometry, a sample's molecules are fragmented into characteristic charged particles. wikipedia.org For this compound, the molecular ion peak would be expected around m/z 332, considering the most common isotopes. However, due to the multiple chlorine atoms, the spectrum would exhibit a complex and distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. chemguide.co.uk Common fragmentation pathways would likely involve the cleavage of Si-C and C-Cl bonds. libretexts.orgyoutube.com
| Fragment Ion | Formula | Hypothetical m/z (using ³⁵Cl, ²⁸Si) |
|---|---|---|
| [C₂Cl₈Si]⁺ | C₂Cl₈Si | 332 |
| [C₂Cl₇Si]⁺ | C₂Cl₇Si | 297 |
| [CCl₃SiCl₂]⁺ | CCl₅Si | 215 |
| [SiCl₃]⁺ | Cl₃Si | 133 |
| [CCl₃]⁺ | CCl₃ | 117 |
Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique that uses a primary ion beam to sputter a sample's surface, generating secondary ions that are then analyzed by a mass spectrometer. wikipedia.org This provides detailed elemental and molecular information from the top few nanometers of the material. researchgate.net Time-of-Flight SIMS (ToF-SIMS) is particularly powerful for characterizing organic materials and plasma-treated surfaces. researchgate.netmdpi.com For a this compound film, SIMS could be used to:
Analyze surface composition with high sensitivity, detecting trace contaminants. wikipedia.org
Provide molecular information about the surface, helping to understand its chemical state. mdpi.com
Perform depth profiling by continuously sputtering the surface, revealing the composition as a function of depth. This is useful for analyzing thin films or modified layers. jeol.comyoutube.com
Theoretical and Computational Chemistry Investigations of Dichlorobis Trichloromethyl Silane
Quantum Chemical Approaches to Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules, offering insights into their stability, geometry, and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method widely used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and its thermodynamic stability. nih.gov For dichlorobis(trichloromethyl)silane, such calculations would typically involve optimizing the molecular structure to find the lowest energy conformation. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)
| Parameter | Value (Å or °) |
| Si-C Bond Length | Data not available |
| Si-Cl Bond Length | Data not available |
| C-Cl Bond Length | Data not available |
| C-Si-C Bond Angle | Data not available |
| Cl-Si-Cl Bond Angle | Data not available |
| Si-C-Cl Bond Angle | Data not available |
The stability of the molecule would be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. nih.gov However, no specific DFT studies on this compound providing these data points could be located in the surveyed literature.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. While computationally more demanding than DFT, they are often used as a benchmark. A search for high-level ab initio calculations on this compound did not yield any specific results.
Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. scienceopen.com A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Bonding and Reactivity Studies
Understanding the nature of the chemical bonds and identifying reactive sites are crucial for predicting the chemical behavior of a compound.
Investigation of Silicon-Carbon and Silicon-Chlorine Bonding Characteristics
The bonding in organosilicon compounds, particularly the nature of the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds, is of fundamental interest. The Si-C bond is generally longer and weaker than a C-C bond. nih.gov The Si-Cl bond is highly polarized due to the difference in electronegativity between silicon and chlorine, making the silicon atom susceptible to nucleophilic attack. nih.govhuji.ac.il A detailed computational analysis, such as Natural Bond Orbital (NBO) analysis, could provide quantitative information about the hybridization of the atoms and the nature of the orbitals involved in these bonds for this compound. However, specific NBO or other bonding analyses for this compound are not available in the literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect regions of negative potential around the chlorine atoms and a region of positive potential around the silicon atom. This would indicate that the silicon center is the primary site for nucleophilic attack. While this is a general expectation for chloro-organosilanes, a specific MEP map for this compound has not been published.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between filled and unfilled orbitals, which translates to a chemist's intuitive understanding of bonding and intermolecular interactions. For this compound, NBO analysis can elucidate the nature of the intramolecular forces that govern its structure and stability.
The primary interactions of interest within the this compound molecule are the hyperconjugative effects. These arise from the donation of electron density from a filled bonding orbital (a donor) to a nearby empty antibonding orbital (an acceptor). In this molecule, significant donors include the σ(C-Cl) and σ(Si-C) bonds, while key acceptors are the σ(Si-Cl), σ(C-Cl), and σ*(Si-C) orbitals.
Interactive Data Table: Hypothetical NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| σ(C-Cl) | σ(Si-Cl) | 3.5 | Vicinal Hyperconjugation |
| σ(C-Cl) | σ(C-Cl) | 2.1 | Geminal Hyperconjugation |
| σ(Si-C) | σ(C-Cl) | 4.2 | Vicinal Hyperconjugation |
| LP(Cl on Si) | σ(Si-C) | 1.8 | Lone Pair Delocalization |
| LP(Cl on C) | σ*(C-Cl) | 2.5 | Lone Pair Delocalization |
Note: The data in this table is hypothetical and for illustrative purposes, based on principles of NBO analysis applied to similar organosilicon compounds, in the absence of published specific data for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the potential reaction pathways of a molecule like this compound. Its high reactivity, particularly towards nucleophiles, can be systematically studied to understand the underlying mechanisms.
Transition State Theory Applications for Reaction Rate Prediction
Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. By locating the transition state structure on the potential energy surface, which represents the highest energy barrier along the reaction coordinate, the rate of reaction can be predicted. For a reaction involving this compound, such as its hydrolysis, computational methods like Density Functional Theory (DFT) can be used to model the geometries and energies of the reactants, transition state, and products.
The hydrolysis of the Si-Cl bonds in this compound is a likely and important reaction. A computational study would model the approach of a water molecule to the silicon center. The transition state would feature a pentacoordinate silicon atom, with the incoming water molecule and the leaving chloride ion partially bonded. The activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.
Simulation of Reaction Pathways and Energy Profiles
Beyond identifying a single transition state, computational chemistry allows for the simulation of entire reaction pathways and the generation of detailed potential energy profiles. For this compound, this could involve mapping the stepwise hydrolysis of the two Si-Cl bonds. The energy profile would show the relative energies of the reactants, intermediates (such as the partially hydrolyzed species Si(OH)Cl(C(Cl)₃)₂), transition states, and the final product (Si(OH)₂(C(Cl)₃)₂).
These simulations can also explore competing reaction pathways. For instance, under certain conditions, reactions involving the C-Cl bonds might occur. By comparing the activation barriers for different potential reactions, the most likely reaction pathway under a given set of conditions can be predicted.
Computational Design and Prediction of Novel Organosilicon Compounds
The insights gained from theoretical studies of this compound can be leveraged for the computational design of new organosilicon compounds with tailored properties. By systematically modifying the structure of the parent molecule in silico, it is possible to predict the properties of novel, yet-to-be-synthesized compounds.
For example, one could computationally explore the effects of replacing the chlorine atoms on the silicon with other functional groups, such as methyl (CH₃), amino (NH₂), or alkoxy (OR) groups. DFT calculations could predict how these substitutions would alter the electronic properties, steric hindrance, and ultimately the reactivity of the molecule. The goal of such in silico design could be to create new precursors for silicon-based polymers with enhanced thermal stability, or to develop more selective reagents for organic synthesis.
Interactive Data Table: Predicted Properties of Hypothetical this compound Derivatives
| Derivative | Substituted Group | Predicted Change in Reactivity | Potential Application |
| Si(CH₃)₂(C(Cl)₃)₂ | Methyl | Decreased reactivity at Si center | More stable polymer precursor |
| Si(NH₂)₂(C(Cl)₃)₂ | Amino | Increased nucleophilicity at Si | Building block for functional materials |
| Si(OCH₃)₂(C(Cl)₃)₂ | Methoxide | Controlled hydrolysis rate | Sol-gel precursor |
Note: The data in this table is predictive and based on established principles of computational chemistry, illustrating the potential for rational design of novel organosilicon compounds.
Applications in Materials Science and Industrial Chemistry
Precursor in Polymer Synthesis and Engineering
The compound is a valuable monomer in the synthesis of specialized organosilicon polymers. Its incorporation into a polymer backbone can significantly alter the final properties of the material.
Polysilanes, polymers with a backbone consisting entirely of silicon-silicon bonds, are known for their unique electronic and photophysical properties. researchgate.net The primary method for synthesizing high molecular weight, linear polysilanes is the modified Wurtz coupling reaction. wikipedia.org This process involves the reductive condensation of a dichlorosilane (B8785471) monomer with an alkali metal, typically sodium, in a high-boiling inert solvent. wikipedia.orgmdpi.com
The general reaction is as follows: n R₂SiCl₂ + 2n Na → [R₂Si]n + 2n NaCl
Dichlorobis(trichloromethyl)silane, with its (CCl₃)₂SiCl₂ structure, fits the profile of a suitable monomer for this reaction, where R is the trichloromethyl (CCl₃) group. The polymerization would theoretically yield poly[bis(trichloromethyl)silylene], a polysilane with two CCl₃ groups attached to each silicon atom in the backbone. The bulky and highly electronegative nature of the trichloromethyl substituents would be expected to influence the polymer's properties, such as its solubility, conformational flexibility, and electronic structure. While the Wurtz-type coupling works for various substituents, the reaction conditions are vigorous, which the monomer's substituents must be able to tolerate. wikipedia.org
Table 1: Key Synthesis Methods for Polysilanes
| Synthesis Method | Description | Typical Monomers | Key Features |
|---|---|---|---|
| Wurtz Coupling | Reductive condensation of dichlorosilanes using an alkali metal (e.g., Na, K). wikipedia.orgnih.gov | R₂SiCl₂, R'R''SiCl₂ | Most common method for high molecular weight polymers; can be difficult to control. mdpi.comdtic.mil |
| Dehydrogenative Coupling | Catalytic removal of H₂ from hydrosilanes (RSiH₃ or R₂SiH₂). nih.gov | RSiH₃, R₂SiH₂ | Forms Si-Si bonds directly; offers better control over polymer structure. |
| Ring-Opening Polymerization (ROP) | Anionic polymerization of strained cyclic silanes. nih.govdtic.mil | (R₂Si)n, where n=4, 5, 6 | Allows for the synthesis of well-defined block copolymers and microstructures. dtic.mil |
Silicone resins are a class of highly crosslinked polysiloxanes that form rigid three-dimensional networks. These materials are valued for their excellent thermal stability, moisture resistance, and dielectric properties, making them ideal for use as electrical insulators and protective coatings for electronic components. wikipedia.org
The formation of these networks relies on the hydrolysis and subsequent condensation of organosilane precursors. The degree of crosslinking is determined by the functionality of the silane (B1218182) monomers used. Trifunctional silanes, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃), are key to creating these hard resins because each monomer can form three linkages in the siloxane network, creating a branch point. wikipedia.orgwikipedia.org
This compound is a difunctional precursor ((CCl₃)₂SiCl₂), meaning it possesses two reactive chlorine atoms. In a standard hydrolysis and condensation reaction, it would primarily act as a linear chain extender rather than a crosslinking agent. However, it is used as a precursor in the synthesis of silicone-based adhesives and sealants. ontosight.ai In these formulations, it can be copolymerized with tri- or tetrafunctional silanes (like SiCl₄) to control the crosslink density and modify the mechanical properties of the final cured elastomer or resin. sinosil.comresearchgate.net The bulky CCl₃ groups would also contribute to the steric and electronic properties of the resulting polymer network.
The sol-gel process is a versatile, low-temperature method for creating inorganic or hybrid organic-inorganic materials. nih.gov It involves the hydrolysis of molecular precursors (typically metal alkoxides) to form a colloidal suspension (the "sol"), followed by polycondensation to form a continuous solid network (the "gel"). mdpi.com
For hybrid materials, organofunctional silanes like tetraethoxysilane (TEOS) and various organoalkoxysilanes are commonly used. nih.gov These precursors allow for the integration of organic functionalities into an inorganic silica (B1680970) network, enabling the creation of materials with tailored properties for applications ranging from coatings to biomedical devices. nih.govshinetsusilicone-global.com
While alkoxysilanes are the most common precursors, chlorosilanes can also be used. This compound is highly reactive towards water, which would lead to extremely rapid, and potentially uncontrollable, hydrolysis and condensation in a typical sol-gel process. ontosight.ai This high reactivity presents challenges for achieving the homogeneous, well-defined network structures that are a hallmark of the sol-gel method. However, under non-hydrolytic or carefully controlled conditions, its use could be explored to incorporate the unique CCl₃ functionality into hybrid materials. The use of functionalized silanes as crosslinkers or coupling agents is fundamental to creating these robust hybrid systems. researchgate.net
Advanced Ceramic Precursors
Organosilicon polymers have gained prominence as preceramic polymers, providing a synthetic route to high-performance ceramics like silicon carbide.
Silicon carbide (SiC) is a high-performance ceramic known for its exceptional hardness, high thermal conductivity, and chemical inertness. The polymer-derived ceramics (PDC) route offers a method for producing SiC, often in complex shapes like fibers or as a matrix in composites, which are difficult to achieve through traditional powder metallurgy. researchgate.net This process involves the pyrolysis (thermal decomposition in an inert atmosphere) of a suitable organosilicon precursor polymer. wikipedia.orgresearchgate.net
Polysilanes, polycarbosilanes, and polysiloxanes are common precursors for SiC and related silicon oxycarbide (SiOC) ceramics. wikipedia.orgresearchgate.net During pyrolysis at temperatures typically exceeding 1000°C, the polymer undergoes a series of bond cleavages and rearrangements, losing its organic side groups as volatile gases and consolidating into an amorphous or nanocrystalline ceramic material. researchgate.net
This compound is a potential single-source precursor for silicon carbide. Its chemical formula, C₂Cl₈Si, gives it a carbon-to-silicon atomic ratio of 2:1. Since stoichiometric SiC has a C/Si ratio of 1:1, pyrolysis of a polymer derived from this monomer would likely yield silicon carbide with a significant amount of excess free carbon. researchgate.net This carbon phase can influence the final properties of the ceramic. The high chlorine content would be eliminated during pyrolysis, primarily as HCl or other volatile chlorine compounds. The study of related precursors like methyltrichlorosilane (MTS) in chemical vapor deposition (CVD) processes for SiC provides insight into the complex decomposition mechanisms involved. osti.gov
Table 2: Comparison of Organosilicon Precursors for SiC
| Precursor Type | Example | C/Si Ratio | Ceramic Product | Key Characteristics |
|---|---|---|---|---|
| Polysilane | Polydimethylsilane, [Si(CH₃)₂]n | 2 | SiC + excess C | Classic precursor for Nicalon™ SiC fibers after Kumada rearrangement. researchgate.net |
| Polycarbosilane | [Si(H)(CH₃)CH₂]n | 2 | SiC + excess C | Directly processable into fibers and coatings; tunable structure. |
| Polysiloxane | Polymethylsilsesquioxane, [CH₃SiO₁.₅]n | 1 | SiOC | Yields silicon oxycarbide; can be converted to SiC at higher temperatures via carbothermal reduction. researchgate.net |
| This compound | C₂Cl₈Si | 2 | SiC + excess C (Predicted) | High ceramic yield potential due to low volatility; high carbon content in the final ceramic. |
Role in Microfabrication and Lithographic Processes
Organosilicon compounds are critical in the microelectronics industry for a variety of applications, including the fabrication of interlayer dielectrics, encapsulation layers, and in photolithography. gelest.combohrium.com
Photolithography is the process used to pattern integrated circuits on silicon wafers. libretexts.org It often employs a light-sensitive polymer film called a photoresist. Certain types of polysilanes can function as positive photoresists because their Si-Si backbone is susceptible to degradation upon exposure to UV light, rendering the exposed areas more soluble. libretexts.org
While this compound itself is not a polysilane, it is a precursor for silicon-containing materials used in electronics. ontosight.ai Its high chlorine and carbon content could make it a candidate for plasma etching processes or for the deposition of silicon-carbon or silicon-oxycarbide films with specific dielectric properties. Organosilicon precursors are widely used to deposit low-k dielectric films, which are essential for reducing signal delay in modern microchips. nih.gov However, specific research detailing the use of this compound in microfabrication or as a lithographic material is not prominent in available literature. Its primary role remains that of a specialized chemical intermediate for other functional silicon compounds.
Reagent in Advanced Inorganic Synthesis and Material Deposition
Chlorinated silicon precursors are integral to various advanced inorganic synthesis and material deposition techniques, primarily due to the advantageous role of chlorine in high-temperature processes. The presence of chlorine can suppress unwanted gas-phase nucleation and etching of silicon species, leading to higher quality films and increased growth rates.
Application in Silicon Carbide Epitaxy and Thin Film Growth
Polymorphous silicon (pm-Si) thin films, which contain silicon nanocrystallites within an amorphous silicon matrix, have been successfully deposited using dichlorosilane as a precursor in plasma-enhanced chemical vapor deposition (PECVD). nih.gov These films exhibit interesting optoelectronic properties, but again, specific data on the use of this compound in this context is lacking.
Functionalization of Surfaces and Self-Assembled Monolayers (SAMs)
Silanization is a widely used technique for the functionalization of surfaces to alter their properties, such as hydrophobicity, and for the creation of self-assembled monolayers (SAMs). This process typically involves the reaction of silanes with hydroxyl groups present on a substrate surface. researchgate.net
The formation of SAMs from organosilanes, particularly trichlorosilanes, on various substrates is a well-established field of study. researchgate.net These monolayers are highly ordered and can be used to precisely control the surface chemistry and physics of a material. The trichlorosilyl (B107488) group is highly reactive towards surface hydroxyls, leading to the formation of a dense, covalently bonded monolayer.
While the principles of SAM formation using trichlorosilanes are well-understood, specific research detailing the synthesis, characterization, and properties of SAMs derived from this compound is not available in the searched scientific literature. The bulky and highly chlorinated trichloromethyl groups would likely impart unique properties to a resulting SAM, such as high density and specific surface energies, but experimental data to confirm and quantify these properties are absent.
Q & A
Q. What are the recommended methods for synthesizing dichlorobis(trichloromethyl)silane, and how can purity be validated?
this compound is typically synthesized via chlorination of methylsilane derivatives or through substitution reactions involving trichloromethyl groups. A common approach involves reacting trichloromethylsilane with chlorine gas under controlled anhydrous conditions. Purity validation requires:
- Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities.
- ¹H/¹³C NMR Spectroscopy to confirm structural integrity and absence of hydrolyzed byproducts (e.g., silanols).
- Elemental Analysis to verify Cl:Si ratios. Safety Note: Conduct reactions in inert atmospheres (e.g., nitrogen) due to moisture sensitivity .
Q. How should researchers handle and store this compound to minimize degradation?
- Storage: Use amber glass containers under inert gas (argon/nitrogen) at ≤4°C to prevent hydrolysis.
- Handling: Employ gloveboxes or Schlenk lines for air-sensitive transfers.
- Decomposition Monitoring: Regularly test for HCl release (pH strips) or silanol formation (FT-IR peaks at ~3200–3600 cm⁻¹). Safety Protocol: Follow OSHA guidelines for chlorosilanes, including fume hood use and acid-neutralizing spill kits .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR: Identify Si-Cl stretches (450–550 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹).
- NMR: ²⁹Si NMR provides insights into silicon coordination (δ ≈ 20–30 ppm for Cl-substituted silanes).
- X-ray Diffraction (XRD): Resolve crystal structure for polymorphic studies (limited due to volatility; requires low-temperature setups) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for Si-Cl (≈400 kJ/mol) and C-Cl (≈340 kJ/mol) to prioritize reaction sites.
- Molecular Dynamics (MD): Simulate hydrolysis pathways in solvent environments (e.g., THF vs. water).
- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .
Q. What strategies resolve contradictory data in catalytic applications of this compound?
Contradictions in catalytic efficiency often arise from:
- Impurity Effects: Trace metals (e.g., Fe³⁺) accelerate decomposition; use ICP-MS to screen batches.
- Solvent Polarity: Polar solvents (e.g., DMF) stabilize intermediates, altering reaction pathways.
- Statistical Analysis: Apply ANOVA to compare catalytic yields across solvent systems and impurity levels .
Q. How does this compound interact with biomolecules, and what methodologies quantify these interactions?
- Surface Plasmon Resonance (SPR): Measure binding kinetics with proteins (e.g., serum albumin).
- Fluorescence Quenching: Monitor silane-induced conformational changes in tryptophan residues.
- Toxicity Assays: Use in vitro models (e.g., HepG2 cells) with LC-MS to track metabolic byproducts .
Q. What role does this compound play in silicon-based polymer synthesis, and how can crosslinking be controlled?
- Precursor Design: Adjust trichloromethyl group stoichiometry to tune polymer branching.
- Kinetic Control: Use low-temperature anionic polymerization to limit premature crosslinking.
- Analytical Tools: Gel Permeation Chromatography (GPC) for molecular weight distribution; TGA for thermal stability profiling .
Methodological Considerations
- Experimental Design: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize hydrolysis studies over well-documented synthesis routes .
- Data Interpretation: Use multivariate regression to account for variables like humidity and catalyst loading .
- Safety Compliance: Adhere to EPA guidelines for chlorinated silane waste disposal (40 CFR Part 261) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
